n-Butyltrichlorotin (MBTC, CAS 1118-46-3) is a highly reactive, monoalkylated organotin(IV) compound primarily utilized as a liquid precursor for chemical vapor deposition (CVD) of tin oxide (SnO2) and as a potent Lewis acid catalyst. Unlike inorganic tin sources, MBTC offers a balanced volatility profile that facilitates controlled aerosol or vapor generation for atmospheric pressure CVD (APCVD) on hot glass lines. In catalytic applications, the presence of three electron-withdrawing chlorine atoms confers exceptional Lewis acidity, making it a highly efficient homogeneous catalyst for esterification and transesterification reactions. For procurement professionals, MBTC represents a critical intermediate that bridges the handling advantages of organotins with the high reactivity required for advanced coatings, polyester synthesis, and the production of monobutyltin-based PVC heat stabilizers [1].
Substituting n-Butyltrichlorotin with inorganic or dialkyltin alternatives introduces severe process inefficiencies. Replacing MBTC with Tin(IV) chloride (SnCl4) in CVD applications results in aggressive fuming, rapid equipment corrosion due to excessive hydrogen chloride generation, and difficult-to-control deposition rates. Conversely, substituting MBTC with dialkyltins like Dibutyltin dichloride (DBTC) or Dimethyltin dichloride (DMTC) compromises performance in both catalysis and deposition. In esterification workflows, dialkyltins lack the strong Lewis acidity provided by the three Sn-Cl bonds of MBTC, leading to significantly slower reaction kinetics and longer batch times. In CVD, di- and tetra-alkyltins exhibit different thermal decomposition pathways, requiring higher activation energies and altering the morphology and carbon-incorporation profile of the resulting SnO2 films [1].
In industrial esterification and transesterification processes, the catalytic efficiency of organotins is heavily dependent on their Lewis acidity. Comparative studies evaluating the esterification of oleic acid and glycerol at 180 °C demonstrate that MBTC (BuSnCl3) significantly outperforms dialkyltin alternatives. The established reactivity order is BuSnCl3 > Bu2SnLau2 (dibutyltin dilaurate) > Bu2SnO. The presence of three tin-halogen bonds in MBTC maximizes the electrophilicity of the tin center, accelerating the coordination of carbonyl groups and driving faster conversion rates [1].
| Evidence Dimension | Catalytic reactivity order (Esterification rate) |
| Target Compound Data | BuSnCl3 (Highest catalytic activity) |
| Comparator Or Baseline | Bu2SnLau2 and Bu2SnO (Lower catalytic activity) |
| Quantified Difference | MBTC demonstrates superior reaction kinetics over coordinatively saturated or dialkyltin derivatives. |
| Conditions | Oleic acid and glycerol esterification at 180 °C (1/1/0.01 molar ratio). |
Procuring MBTC allows manufacturers to shorten batch cycle times and lower catalyst loading in the production of complex polyesters and plasticizers.
For the deposition of SnO2 films via Atmospheric Pressure CVD (APCVD), precursor selection dictates both film quality and equipment lifespan. While Tin(IV) chloride (SnCl4) is a traditional inorganic precursor, it is highly volatile (~18 Torr at 20 °C) and reacts violently with ambient moisture to produce corrosive fumes. MBTC offers a significantly more manageable volatility profile (vapor pressure ~0.8 Torr), allowing for controlled vaporization without the extreme corrosivity associated with SnCl4. This controlled delivery reduces the degradation of stainless-steel delivery lines and exhaust systems in continuous float glass and container glass coating facilities [1].
| Evidence Dimension | Precursor vapor pressure and handling stability |
| Target Compound Data | ~0.8 Torr (Controlled vaporization, reduced fuming) |
| Comparator Or Baseline | SnCl4: ~18 Torr at 20 °C (Highly volatile, aggressively corrosive) |
| Quantified Difference | MBTC provides over a 20-fold reduction in ambient vapor pressure, mitigating uncontrolled fuming. |
| Conditions | Standard precursor delivery systems for APCVD. |
Selecting MBTC minimizes hazardous fuming and significantly reduces maintenance costs associated with equipment corrosion in industrial glass coating lines.
In the container glass industry, MBTC is deployed as a hot-end coating precursor to deposit a thin layer of SnO2 at 400-600 °C, which heals microcracks and provides a primer for cold-end polymer coatings. Quantitative industrial metrics show that the application of an MBTC-derived SnO2 layer increases the average pressure resistance of a standard 250 mL glass bottle from a baseline of 25-30 MPa to 40 MPa. This 30-50% increase in burst strength is critical for pressurized beverage containers and allows for significant lightweighting of the glass without compromising structural integrity [1].
| Evidence Dimension | Average pressure resistance of glass containers |
| Target Compound Data | 40 MPa (with MBTC hot-end coating) |
| Comparator Or Baseline | 25-30 MPa (Uncoated baseline) |
| Quantified Difference | 30% to 50% increase in burst strength. |
| Conditions | 250 mL glass bottles coated at 400-600 °C. |
Enables glass manufacturers to produce lighter, thinner bottles that meet strict pressure specifications, reducing raw material and shipping costs.
MBTC is a highly effective precursor for depositing SnO2 and fluorine-doped SnO2 (FTO) on continuous glass lines. Its controlled volatility and lower corrosivity compared to SnCl4 make it ideal for generating uniform, low-emissivity (Low-E) and scratch-resistant coatings at 400-600 °C [1].
Due to its exceptional Lewis acidity derived from three Sn-Cl bonds, MBTC is highly recommended as an esterification and transesterification catalyst. It is prioritized over dialkyltins when rapid cycle times and high conversion rates are required in the synthesis of complex esters [2].
MBTC serves as the primary starting material for the production of monobutyltin oxide and monobutyltin mercaptides (e.g., MBT(EHMA)). These derivatives are critical for formulating synergistic PVC heat stabilizers that provide excellent early-color hold during thermal processing [3].
Corrosive;Irritant;Health Hazard;Environmental Hazard